molecular formula C17H17ClO3 B14679047 Acetic acid, (2-(2-chloro-4-ethylphenoxy)-5-methylphenyl)- CAS No. 34643-09-9

Acetic acid, (2-(2-chloro-4-ethylphenoxy)-5-methylphenyl)-

Cat. No.: B14679047
CAS No.: 34643-09-9
M. Wt: 304.8 g/mol
InChI Key: DTOBTMTUCDAZIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, (2-(2-chloro-4-ethylphenoxy)-5-methylphenyl)-, is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a chloroethylphenoxy group and a methylphenyl group attached to the acetic acid moiety. It is used in various scientific research applications due to its distinct chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (2-(2-chloro-4-ethylphenoxy)-5-methylphenyl)-, typically involves the reaction of 2-chloro-4-ethylphenol with 5-methylphenylacetic acid under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques, such as catalytic processes and continuous flow reactors. These methods ensure higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can enhance the reaction efficiency and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (2-(2-chloro-4-ethylphenoxy)-5-methylphenyl)-, undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro group in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of hydroxyl or amino derivatives.

Scientific Research Applications

Acetic acid, (2-(2-chloro-4-ethylphenoxy)-5-methylphenyl)-, has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the production of various chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of acetic acid, (2-(2-chloro-4-ethylphenoxy)-5-methylphenyl)-, involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, (2-(2-chloro-4-ethylphenoxy)-phenyl)-
  • Acetic acid, (2-(2-chloro-4-methylphenoxy)-5-methylphenyl)-
  • Acetic acid, (2-(2-chloro-4-ethylphenoxy)-4-methylphenyl)-

Uniqueness

Acetic acid, (2-(2-chloro-4-ethylphenoxy)-5-methylphenyl)-, is unique due to its specific substitution pattern and the presence of both chloro and ethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

34643-09-9

Molecular Formula

C17H17ClO3

Molecular Weight

304.8 g/mol

IUPAC Name

2-[2-(2-chloro-4-ethylphenoxy)-5-methylphenyl]acetic acid

InChI

InChI=1S/C17H17ClO3/c1-3-12-5-7-16(14(18)9-12)21-15-6-4-11(2)8-13(15)10-17(19)20/h4-9H,3,10H2,1-2H3,(H,19,20)

InChI Key

DTOBTMTUCDAZIZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C)CC(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.